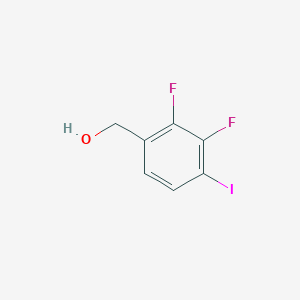
2,3-Difluoro-4-iodobenzyl alcohol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Difluoro-4-iodobenzyl alcohol is an organofluorine compound with the molecular formula C7H5F2IO It is characterized by the presence of two fluorine atoms and one iodine atom attached to a benzene ring, along with a hydroxyl group (-OH) attached to the benzyl position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Difluoro-4-iodobenzyl alcohol typically involves the introduction of fluorine and iodine atoms onto a benzene ring followed by the introduction of the hydroxyl group. One common method is the halogenation of a benzyl alcohol derivative, where fluorine and iodine atoms are introduced through electrophilic substitution reactions. The reaction conditions often involve the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) and iodinating agents like iodine or N-iodosuccinimide (NIS) under controlled temperatures and solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
2,3-Difluoro-4-iodobenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the iodine atom, forming difluorobenzyl alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products Formed
Oxidation: Formation of 2,3-Difluoro-4-iodobenzaldehyde or 2,3-Difluoro-4-iodobenzoic acid.
Reduction: Formation of 2,3-Difluorobenzyl alcohol.
Substitution: Formation of various substituted benzyl alcohol derivatives.
Applications De Recherche Scientifique
2,3-Difluoro-4-iodobenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential as a radiolabeled compound in imaging studies.
Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2,3-Difluoro-4-iodobenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The iodine atom may also play a role in facilitating the compound’s entry into cells or tissues. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Difluorobenzyl alcohol: Lacks the iodine atom, making it less reactive in certain substitution reactions.
4-Iodobenzyl alcohol: Lacks the fluorine atoms, resulting in different chemical properties and reactivity.
2,3-Difluoro-4-chlorobenzyl alcohol: Contains a chlorine atom instead of iodine, leading to variations in reactivity and applications.
Uniqueness
2,3-Difluoro-4-iodobenzyl alcohol is unique due to the combination of fluorine and iodine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in various fields of research and industry, making it a valuable compound for further exploration .
Propriétés
Formule moléculaire |
C7H5F2IO |
|---|---|
Poids moléculaire |
270.01 g/mol |
Nom IUPAC |
(2,3-difluoro-4-iodophenyl)methanol |
InChI |
InChI=1S/C7H5F2IO/c8-6-4(3-11)1-2-5(10)7(6)9/h1-2,11H,3H2 |
Clé InChI |
MTFWHUKKGULCNI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1CO)F)F)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


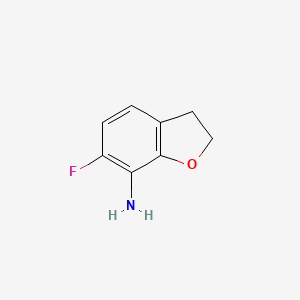
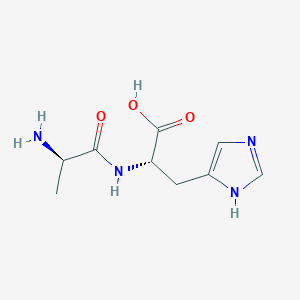


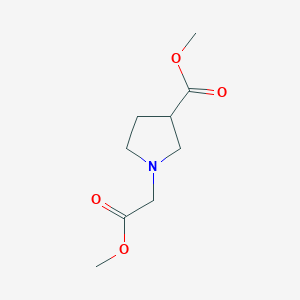
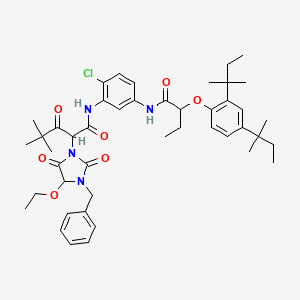
![N-(3-(5,6-Dimethylbenzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-nitrofuran-2-carboxamide](/img/structure/B12844527.png)
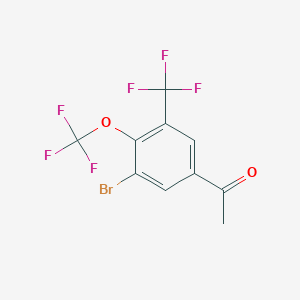
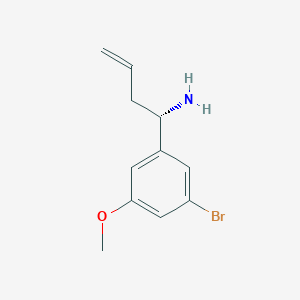

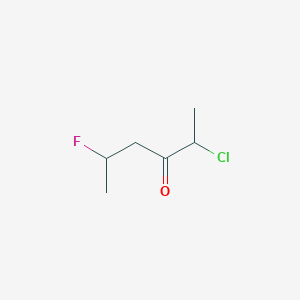
![tert-Butyl(((3aR,4R,7aR)-2,2-dimethyl-3a,7a-dihydro-4H-[1,3]dioxolo[4,5-c]pyran-4-yl)methoxy)diphenylsilane](/img/structure/B12844585.png)


